![molecular formula C9H18N2 B1445206 7-Ethyl-2,7-diazaspiro[3.5]nonane CAS No. 1784200-00-5](/img/structure/B1445206.png)
7-Ethyl-2,7-diazaspiro[3.5]nonane
Overview
Description
7-Ethyl-2,7-diazaspiro[3.5]nonane, also known as EDSN, is an organic compound belonging to the class of azaspiro compounds . It is a highly versatile compound with numerous applications in the scientific and medical fields.
Synthesis Analysis
The synthesis of diazaspiro nonane derivatives, including 7-Ethyl-2,7-diazaspiro[3.5]nonane, has been improved with higher efficiency and better yield, utilizing malononitrile as the starting material and various chemical reactions.Molecular Structure Analysis
The molecular weight of 7-Ethyl-2,7-diazaspiro[3.5]nonane is 154.26 . The InChI code is 1S/C9H18N2/c1-2-11-5-3-9(4-6-11)7-10-8-9/h10H,2-8H2,1H3 and the InChI key is ACUVZCGKOTXVBG-UHFFFAOYSA-N .Chemical Reactions Analysis
The structural analysis of various diazaspiro[4.4]nonane derivatives and their synthesis methodologies have been extensively studied, providing insights into their chemical properties and potential applications.Physical And Chemical Properties Analysis
The storage temperature for 7-Ethyl-2,7-diazaspiro[3.5]nonane is between 28°C .Scientific Research Applications
Improved Synthesis Methods
- Efficient Synthesis Techniques : The synthesis of diazaspiro nonane derivatives, including 7-Ethyl-2,7-diazaspiro[3.5]nonane, has been improved with higher efficiency and better yield, utilizing malononitrile as the starting material and various chemical reactions (Ji Zhiqin, 2004).
Biological and Pharmacological Applications
- Antibacterial Properties : Research shows that certain fluoroquinolone antibacterials substituted with diazaspiro[4.4]nonane exhibit potent Gram-positive and Gram-negative activity (T. Culbertson, J. Sánchez, L. Gambino, J. Sesnie, 1990).
- Antitubercular Agents : Benzothiazinone derivatives containing 2,7-diazaspiro[3.5]nonane moieties have been identified as effective against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains (A-peng Wang, Chao Ma, Yun Chai, Xiujun Liu, Kai Lv, L. Fu, Bin Wang, Xuedong Jia, Mingliang Liu, Yu Lu, 2020).
Chemical Synthesis and Structure
- Chemical Structures and Synthesis : The structural analysis of various diazaspiro[4.4]nonane derivatives and their synthesis methodologies have been extensively studied, providing insights into their chemical properties and potential applications (P. Silaichev, N. Kudrevatykh, P. Slepukhin, A. N. Maslivets, 2013).
Applications in Organic Chemistry
- Organic Synthesis and Functionalization : The use of diazaspiro[4.4]nonane derivatives in organic synthesis, allowing for functionalization through various chemical reactions, demonstrates their versatility in organic chemistry (Aaron C. Smith, Shawn Cabral, D. Kung, Colin R. Rose, James A. Southers, Carmen N. Garcia-Irizarry, D. B. Damon, S. Bagley, D. A. Griffith, 2016).
properties
IUPAC Name |
7-ethyl-2,7-diazaspiro[3.5]nonane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-2-11-5-3-9(4-6-11)7-10-8-9/h10H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUVZCGKOTXVBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Ethyl-2,7-diazaspiro[3.5]nonane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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